4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC16150864
Molecular Formula: C26H32N2O5
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H32N2O5 |
|---|---|
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | (4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C26H32N2O5/c1-5-6-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(29)11-8-18)28(14-13-27(3)4)26(32)25(22)31/h7-12,16,23,29-30H,5-6,13-15H2,1-4H3/b24-22+ |
| Standard InChI Key | OBMZGXRCIQAZBE-ZNTNEXAZSA-N |
| Isomeric SMILES | CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)/O)C |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O)C |
Introduction
Structural Analysis
Pyrrol-2-one derivatives, such as 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (CID 6103132) and 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (CID 6296074), share similar structural features with the compound of interest . These compounds typically consist of a pyrrol-2-one ring system with various substituents attached, which can significantly influence their chemical and biological properties.
Synthesis and Characterization
The synthesis of pyrrol-2-one derivatives often involves multi-step reactions that require careful control of conditions to achieve high yields and purity. For example, the synthesis of similar compounds may involve the use of commercially available reagents and catalysts to facilitate reactions .
Synthesis Steps:
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Starting Materials: Typically involve aromatic aldehydes, amines, and other functionalized compounds.
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Reaction Conditions: May include refluxing in solvents like ethanol or DMF, with or without catalysts.
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Purification: Often involves recrystallization or chromatographic methods.
Biological Activity
Pyrrol-2-one derivatives have been explored for their potential biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects. For instance, some compounds have shown promise as 5-lipoxygenase inhibitors, which could be relevant for treating inflammatory conditions .
Potential Biological Activities:
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Anti-inflammatory: Inhibition of enzymes involved in inflammation pathways.
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Antioxidant: Scavenging of free radicals to protect against oxidative stress.
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Enzyme Inhibition: Potential to inhibit specific enzymes related to disease states.
Data and Findings
While specific data on 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not available, similar compounds provide insights into the properties of pyrrol-2-one derivatives.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| CID 6103132 | C29H38N2O6 | 510.6 | Not specified |
| CID 6296074 | C28H36N2O6 | 496.6 | Not specified |
| Similar Derivatives | Varies | Varies | Anti-inflammatory, Antioxidant |
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